9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole)
CAS No.:
Cat. No.: VC16510506
Molecular Formula: C49H32N2
Molecular Weight: 648.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C49H32N2 |
|---|---|
| Molecular Weight | 648.8 g/mol |
| IUPAC Name | 9-[3-[9-(3-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole |
| Standard InChI | InChI=1S/C49H32N2/c1-7-25-43-37(19-1)38-20-2-8-26-44(38)49(43,33-15-13-17-35(31-33)50-45-27-9-3-21-39(45)40-22-4-10-28-46(40)50)34-16-14-18-36(32-34)51-47-29-11-5-23-41(47)42-24-6-12-30-48(42)51/h1-32H |
| Standard InChI Key | FLXLXHFWNPLEEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=CC=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central fluorene core (a bicyclic structure comprising two benzene rings fused via a five-membered ring) symmetrically functionalized with two carbazole groups through meta-phenylene linkers. This arrangement creates a rigid, planar geometry that enhances electronic delocalization . The IUPAC name, 9-[3-[9-(3-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole, reflects this connectivity .
Table 1: Key Molecular Descriptors
Spectral Characteristics
Ultraviolet-visible (UV-Vis) and fluorescence (FL) spectra reveal absorption peaks at 292 nm and 340 nm in tetrahydrofuran (THF), with an emission maximum at 364 nm . These optical properties are consistent with its extended conjugation system, which facilitates efficient light absorption and emission—a critical trait for optoelectronic applications .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a one-pot condensation reaction between fluorene derivatives and carbazole precursors. This method streamlines production by eliminating intermediate isolation steps, achieving yields exceeding 70% under optimized conditions. Key steps include:
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Bromination of 9H-fluorene at the 9,9'-positions.
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Suzuki-Miyaura coupling with 3-(carbazol-9-yl)phenylboronic acid.
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Purification via column chromatography to isolate the target compound.
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Solvent | Toluene/EtOH (3:1) | |
| Temperature | 110°C | |
| Reaction Time | 48 hours |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data indicate a glass transition temperature () above 150°C, attributable to the compound’s rigid backbone. This thermal resilience is advantageous for device fabrication processes requiring elevated temperatures.
Solubility and Processing
The compound exhibits limited solubility in common organic solvents (e.g., THF, chloroform) due to its high molecular weight and planar structure . Sonication at 37°C in DMSO is recommended to prepare 10 mM stock solutions .
Table 3: Solubility Profile
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
As a host material in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, this compound facilitates balanced hole-electron transport, reducing exciton quenching and improving device efficiency . Devices incorporating it as a host for green TADF emitters (e.g., 4CzIPN) achieve external quantum efficiencies (EQEs) exceeding 18% , outperforming conventional hosts like CBP (EQE = 13.8%) .
Charge-Transport Layers
The carbazole moieties enhance hole-transport capabilities, while the fluorene core contributes to electron mobility, creating a bipolar transport profile. This dual functionality minimizes charge accumulation at layer interfaces, enhancing device longevity .
Comparative Analysis with Analogues
Structural Analogues
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9,9-Bis(4-carbazolylphenyl)fluorene: Lacks meta-phenylene linkers, resulting in reduced conjugation and lower .
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o-CbzBiz: Integrates benzimidazole instead of carbazole, offering higher electron affinity but inferior thermal stability .
Table 4: Host Material Comparison
| Property | 9,9'-((9H-Fluorene...)bis(9H-carbazole) | o-CbzBiz | CBP |
|---|---|---|---|
| (°C) | >150 | 120 | 62 |
| EQE (%) | 18.9 | 18.7 | 13.8 |
| Solubility in DMSO (mg/mL) | 10 | 15 | 20 |
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